molecular formula C21H22N2O B6577168 3-methyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide CAS No. 852138-11-5

3-methyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide

Cat. No.: B6577168
CAS No.: 852138-11-5
M. Wt: 318.4 g/mol
InChI Key: ODWNIYUAYBYTFG-UHFFFAOYSA-N
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Description

“3-methyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide” is a chemical compound that contains a carbazole group . The carbazole group is a tricyclic compound, consisting of two benzene rings fused onto a pyrrole ring .


Synthesis Analysis

The synthesis of such compounds often involves the oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles . The process can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones, depending on the nature of the selected oxidant . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various techniques. The compound has a molecular weight of 171.2383 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving this compound are often oxidation reactions . The reactive site of the substrate depends on the oxidant and the reaction conditions, resulting in the formation of divergent products .

Safety and Hazards

Safety measures should be taken while handling this compound. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . The compound should not come in contact with eyes, skin, or clothing, and ingestion and inhalation should be avoided .

Mechanism of Action

Target of Action

The primary targets of the compound “3-methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide” are currently unknown. The compound is a derivative of tetrahydrocarbazole, which has been associated with a broad spectrum of biological activity . .

Mode of Action

Tetrahydrocarbazole derivatives have been shown to exhibit antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . The specific interactions between this compound and its potential targets, as well as the resulting changes, remain to be elucidated.

Biochemical Pathways

Given the broad spectrum of biological activity observed among tetrahydrocarbazole derivatives , it is likely that multiple pathways could be affected

Pharmacokinetics

The molecular weight of the compound is 171.2383 , which suggests it may have favorable absorption and distribution characteristics.

Result of Action

Given the observed biological activity of tetrahydrocarbazole derivatives , it is likely that this compound could have significant effects at the molecular and cellular level.

Properties

IUPAC Name

3-methyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-14-5-4-6-16(11-14)21(24)22-13-15-9-10-20-18(12-15)17-7-2-3-8-19(17)23-20/h4-6,9-12,23H,2-3,7-8,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWNIYUAYBYTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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